molecular formula C24H27N5O2 B11242953 (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B11242953
M. Wt: 417.5 g/mol
InChI Key: XJYJRHUBRJLAFW-UHFFFAOYSA-N
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Description

4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a pyrimidine moiety, which is further functionalized with a naphthalene carbonyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and naphthalene carbonyl groups. The final step involves the formation of the morpholine ring.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine hydrochloride and a suitable leaving group on the pyrimidine core.

    Naphthalene Carbonyl Group Addition: The naphthalene carbonyl group is typically introduced through an acylation reaction using naphthalene-2-carbonyl chloride.

    Morpholine Ring Formation: The final step involves the cyclization of an appropriate intermediate to form the morpholine ring, often using a base-catalyzed cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Acylation: The compound can undergo acylation reactions to introduce additional acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-METHYL-2-[4-(BENZYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE
  • 4-{6-METHYL-2-[4-(PHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE
  • 4-{6-METHYL-2-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE

Uniqueness

The uniqueness of 4-{6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene-2-carbonyl group, in particular, can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H27N5O2/c1-18-16-22(27-12-14-31-15-13-27)26-24(25-18)29-10-8-28(9-11-29)23(30)21-7-6-19-4-2-3-5-20(19)17-21/h2-7,16-17H,8-15H2,1H3

InChI Key

XJYJRHUBRJLAFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5

Origin of Product

United States

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